molecular formula C16H11Cl2FN2OS B4942914 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride

Cat. No. B4942914
M. Wt: 369.2 g/mol
InChI Key: NOJJAPWPFJSNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride, also known as GSK1016790A, is a small molecule drug compound that has been developed by GlaxoSmithKline for the treatment of chronic pain. It is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in the perception of pain and temperature.

Mechanism of Action

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride acts as an agonist of the TRPV4 ion channel, which is expressed in sensory neurons and plays a key role in the perception of pain and temperature. Activation of TRPV4 by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling events that ultimately reduce the perception of pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation and edema in animal models of arthritis, and to improve bone density and strength in animal models of osteoporosis. It has also been shown to have a protective effect on the heart, reducing the risk of ischemic injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride for lab experiments is its selectivity for the TRPV4 ion channel, which allows for precise modulation of pain perception without affecting other physiological processes. However, its potency and efficacy may vary depending on the specific animal model or cell type being used, and its effects may be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several potential future directions for research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as inflammatory bowel disease, asthma, or cancer. Finally, further research is needed to fully understand the mechanisms underlying its analgesic and other effects, and to identify potential biomarkers or genetic predictors of response.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminothiazole to form N-(4-chlorobenzenesulfonyl)-2-aminothiazole. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, which is purified by recrystallization.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, osteoarthritis, and inflammatory pain. Clinical trials have also demonstrated its efficacy in reducing pain in patients with osteoarthritis and chronic low back pain.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2OS.ClH/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11;/h1-9H,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJJAPWPFJSNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide;hydrochloride

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